2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Description
Synthesis Analysis
This compound serves as a precursor in the synthesis of complex heterocyclic systems. For instance, derivatives of this compound were synthesized through a domino reaction, leading to the formation of novel heterocyclic systems like pyrano.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H8N2S/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12)
. The molecular weight is 176.24 . Chemical Reactions Analysis
This compound acts as a versatile building block in organic synthesis. It has been employed in the synthesis of various heterocyclic compounds, including pyridines and fused azolo- and azinopyridine derivatives.Physical and Chemical Properties Analysis
The compound has a molecular weight of 176.24 . Its melting point is between 229-231 degrees Celsius .Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile serves as a precursor in the synthesis of complex heterocyclic systems. For instance, derivatives of this compound were synthesized through a domino reaction, leading to the formation of novel heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine. This demonstrates the compound's utility in creating spatially complex molecules with potential applications in drug development and materials science (Bondarenko et al., 2016).
Development of Fluorescent Compounds
The compound has been utilized in reactions leading to the development of fluorescent materials. Specifically, derivatives exhibiting fluorescence emission radiation were synthesized, highlighting the compound's role in creating novel materials with potential applications in bioimaging, sensors, and optoelectronic devices (Mizuyama et al., 2008).
Contributions to Organic Synthesis
This compound acts as a versatile building block in organic synthesis. It has been employed in the synthesis of various heterocyclic compounds, including pyridines and fused azolo- and azinopyridine derivatives. These activities underscore its value in synthesizing complex organic molecules with potential pharmaceutical applications (Elneairy et al., 2010).
Exploration of Crystal Structures
Research involving 2-sulfanyl derivatives has extended to the study of crystal structures, offering insights into the molecular configurations and interactions of these compounds. Such studies are crucial for understanding the properties and potential applications of new materials, including their stability, reactivity, and interaction with other molecules (Nagalakshmi et al., 2015).
Properties
IUPAC Name |
2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVQCHARWIKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)C(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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